molecular formula C18H16N4O2 B5508686 2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline

Cat. No.: B5508686
M. Wt: 320.3 g/mol
InChI Key: HGIOPNRUZUDXTQ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core substituted with a nitrophenyl group at the 2-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions where a phenyl group is introduced and subsequently nitrated using reagents like nitric acid.

    Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where a pyrrolidine ring is introduced to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroquinazoline derivatives.

    Reduction: Formation of aminoquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyrrolidinyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)quinazoline: Lacks the pyrrolidinyl group, which may affect its binding affinity and specificity.

    4-(Pyrrolidin-1-yl)quinazoline: Lacks the nitrophenyl group, which may alter its electronic properties and reactivity.

Uniqueness

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the nitrophenyl and pyrrolidinyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

IUPAC Name

2-(4-nitrophenyl)-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-22(24)14-9-7-13(8-10-14)17-19-16-6-2-1-5-15(16)18(20-17)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOPNRUZUDXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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